molecular formula C16H19NO2S B061790 Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate CAS No. 175201-46-4

Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate

Cat. No. B061790
CAS RN: 175201-46-4
M. Wt: 289.4 g/mol
InChI Key: UFMSMLSNDDSQKN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiophene derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene-based molecules make them suitable for these applications, where they contribute to the advancement of flexible and lightweight electronic devices .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as corrosion inhibitors . They are added to materials to prevent corrosion, which is particularly useful in extending the life of metals and alloys used in various industries, including construction and automotive .

Pharmaceutical Applications

Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate shows promise in pharmaceutical research due to the biological activity of thiophene derivatives. They exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects. This makes them valuable for drug development and therapeutic applications .

Material Science

Thiophene derivatives are also significant in material science . They are used to create advanced materials with specific properties, such as high thermal stability and electrical conductivity. These materials can be applied in various technologies, including sensors and energy storage devices .

Synthesis of Biologically Active Compounds

The compound is used as an intermediate in the synthesis of various biologically active compounds. It plays a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects, which can lead to the development of new drugs with enhanced efficacy .

Antiviral and Antitumor Agents

Specifically, methyl 3-aminothiophene derivatives have been identified as important intermediates in the production of antiviral and antitumor agents . They are involved in the synthesis of drugs with anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, and antineoplastic PAK4 activase inhibitors properties .

properties

IUPAC Name

methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)13-9-12(17)14(20-13)15(18)19-4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMSMLSNDDSQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371607
Record name Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate

CAS RN

175201-46-4
Record name Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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